

Spectroscopic Data of 4-Pentenal: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Pentenal

Cat. No.: B109682

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-pentenal** (CAS No: 2100-17-6), a valuable bifunctional molecule in organic synthesis. The information presented herein is intended to assist researchers and professionals in the accurate identification and characterization of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **4-pentenal**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **4-pentenal** exhibits characteristic signals for its aldehyde and terminal alkene functionalities. The following data is based on typical values observed for similar structures and may vary slightly based on solvent and experimental conditions.

Proton Assignment (Structure)	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-1 (-CHO)	~9.77	Triplet (t)	~1.5
H-5 (=CH-)	~5.80	Multiplet (m)	-
H-5' (=CH ₂)	~5.05	Multiplet (m)	-
H-2 (-CH ₂ -CHO)	~2.50	Triplet of Doublets (td)	~7.5, ~1.5
H-3 (-CH ₂ -C=)	~2.35	Quartet (q)	~7.0

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton of **4-pentenal**.

Carbon Assignment (Structure)	Chemical Shift (δ) [ppm]
C-1 (CHO)	~202.0
C-5 (=CH)	~136.5
C-4 (=CH ₂)	~115.5
C-2 (-CH ₂ -CHO)	~43.0
C-3 (-CH ₂ -C=)	~28.5

Infrared (IR) Spectroscopy

The IR spectrum of **4-pentenal** prominently displays absorptions corresponding to the carbonyl and vinyl groups.^[1]

Wavenumber [cm ⁻¹]	Functional Group Assignment	Intensity
~3080	=C-H Stretch (vinyl)	Medium
~2930	C-H Stretch (aliphatic)	Medium
~2720	C-H Stretch (aldehyde)	Medium, distinct
~1725	C=O Stretch (aldehyde)	Strong
~1645	C=C Stretch (alkene)	Medium
~995, ~915	=C-H Bend (vinyl out-of-plane)	Strong

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **4-pentenal** results in a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment
84	~10	[M] ⁺ (Molecular Ion)
55	~100	[C ₄ H ₇] ⁺
41	~80	[C ₃ H ₅] ⁺ (Allyl cation)
39	~60	[C ₃ H ₃] ⁺
29	~50	[CHO] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of **4-pentenal** for structural elucidation.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Standard 5 mm NMR tubes.
- Deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Internal standard (e.g., Tetramethylsilane, TMS).

Procedure:

- Sample Preparation: Prepare a solution of **4-pentenal** in the deuterated solvent at a concentration of approximately 5-10 mg/mL in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
- Instrument Setup:
 - Insert the sample into the NMR probe and lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
 - Set the appropriate spectral width and acquisition time for both ^1H and ^{13}C experiments.
- ^1H NMR Acquisition:
 - Acquire the ^1H spectrum using a standard pulse sequence.
 - Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0 ppm.
 - Integrate the signals and determine the chemical shifts and coupling constants.
- ^{13}C NMR Acquisition:

- Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence.
- A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ^{13}C .
- Process the spectrum similarly to the ^1H spectrum and reference it to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **4-pentenal** to identify its key functional groups.

Instrumentation:

- Fourier Transform Infrared (FTIR) spectrometer.
- Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.
- Sample Application: Place a small drop of neat **4-pentenal** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition:
 - Acquire the sample spectrum over a typical mid-IR range (e.g., $4000\text{--}400\text{ cm}^{-1}$).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption peaks.

- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-pentenal**.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms).

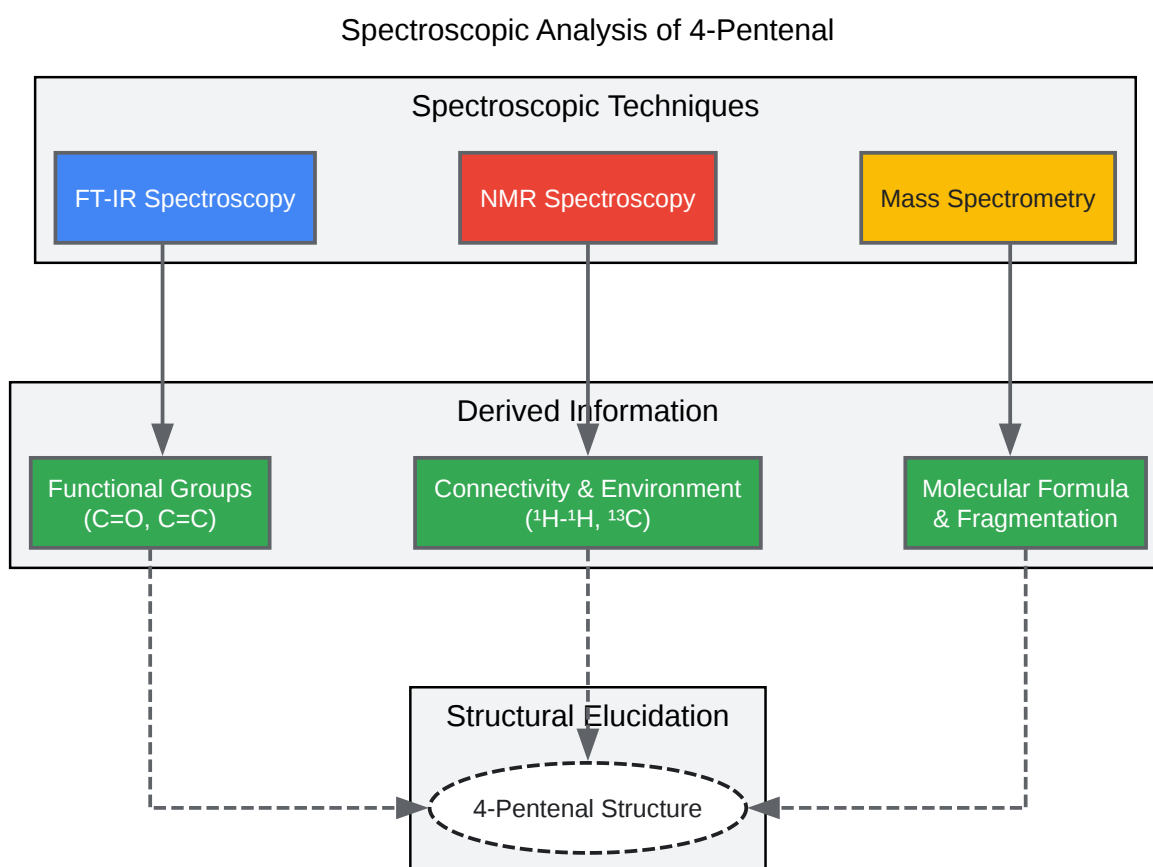
Procedure:

- Sample Preparation: Prepare a dilute solution of **4-pentenal** in a volatile solvent (e.g., dichloromethane or diethyl ether).
- GC-MS Setup:
 - Set the GC oven temperature program to ensure good separation of the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature.
 - Set the injector temperature and the GC-MS transfer line temperature to ensure efficient vaporization and transfer of the sample without degradation.
 - Set the MS to operate in EI mode, typically at 70 eV.
 - Set the mass range to be scanned (e.g., m/z 20-200).
- Injection and Acquisition:
 - Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
 - The GC will separate the components of the sample, and as **4-pentenal** elutes from the column, it will enter the MS ion source.

- The MS will record the mass spectrum of the eluting compound.
- Data Analysis:
 - Identify the peak corresponding to **4-pentenal** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **4-pentenal** using the spectroscopic techniques described.



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Caption: Logical workflow for the structural determination of **4-pentenal**.

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References

- 1. 4-Pentenal|96% Purity|For Research Use [benchchem.com]
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